molecular formula C18H18N2O2S2 B2744213 2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 359802-85-0

2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

Cat. No.: B2744213
CAS No.: 359802-85-0
M. Wt: 358.47
InChI Key: VKWBHBOCPAYTBS-UHFFFAOYSA-N
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Description

2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
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Biological Activity

The compound 2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole represents a unique structure within the benzothiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N1O2SC_{12}H_{17}N_{1}O_{2}S. Its structure comprises a benzothiazole core linked to a pyrrolidine moiety and a sulfonyl group, which is critical for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing a benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide functionality enhances this antimicrobial effect.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy as it suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

3. Anticancer Potential

Benzothiazole derivatives have been studied for their anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines. In vivo studies indicated that certain benzothiazole derivatives inhibited tumor growth significantly .

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level:

  • Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target enzymes and receptors due to its structural features. The sulfonamide group plays a crucial role in these interactions .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses reveal that modifications to the benzothiazole and pyrrolidine moieties can enhance or reduce biological activity. For instance, substituents on the benzothiazole ring can influence binding affinity and selectivity towards specific targets .

Case Studies

Several studies illustrate the biological efficacy of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives for their antibacterial properties, finding that certain compounds exhibited over 50% inhibition against E. coli at low concentrations .
  • Inhibition Studies : Another investigation assessed the inhibitory effects on AChE using synthesized derivatives, demonstrating that modifications to the piperidine structure could enhance inhibitory potency significantly .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-13-8-10-14(11-9-13)24(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)23-18/h2-3,5,7-11,16H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWBHBOCPAYTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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